molecular formula C7H7Cl2NO B8472773 2,3-Dichloro-5-(methoxymethyl)pyridine

2,3-Dichloro-5-(methoxymethyl)pyridine

Cat. No. B8472773
M. Wt: 192.04 g/mol
InChI Key: AISNFZLSRAEWSN-UHFFFAOYSA-N
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Patent
US05925765

Procedure details

Under argon and at room temperature, 4.14 g (23 mmol) of sodium methoxide (30 percent strength solution in methanol) was added dropwise within 5 minutes to a solution of 4.11 g (20.9 mmol) of 2,3-dichloro-5-(chloromethyl)-pyridine [prepared from 2,3-dichloro-5-(hydroxymethyl)-pyridine by reaction with thionyl chloride] in 40 ml of methanol. The reaction mixture was subsequently heated to 60° C. for 3 hours. After the reaction had ended, the solvent was distilled off and the residue was admixed with 100 ml of water and extracted with dichloromethane (3×75 ml). The organic phase was dried over magnesium sulfate and evaporated. The yield of the product was 4.06 g (90.4 percent) of a yellow oil, purity (GC) 90.8 percent.
Name
sodium methoxide
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([CH2:12]Cl)=[CH:7][N:6]=1>CO>[Cl:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([CH2:12][O:2][CH3:1])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
4.14 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.11 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)CCl
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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